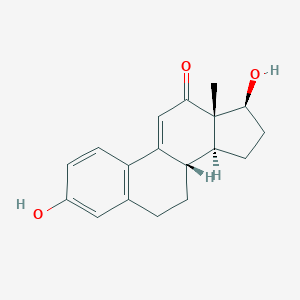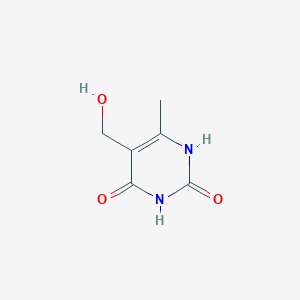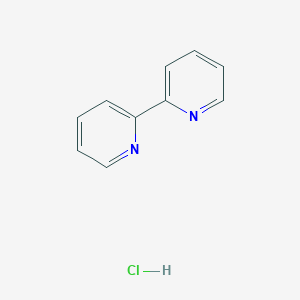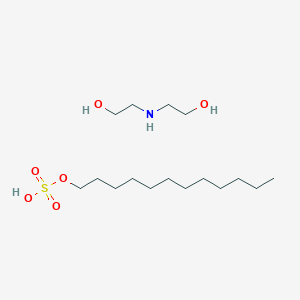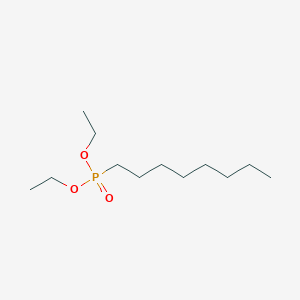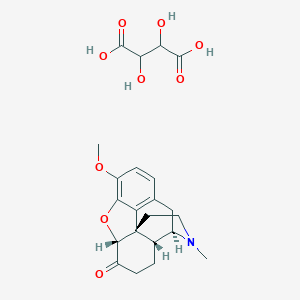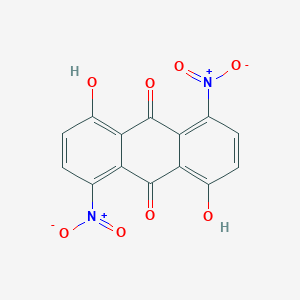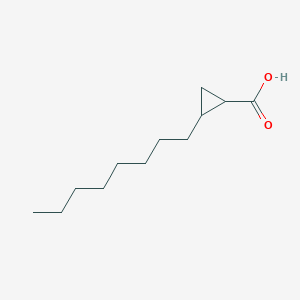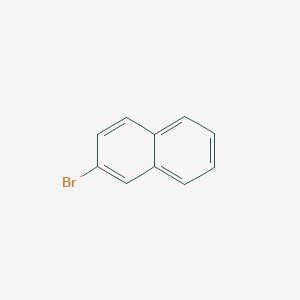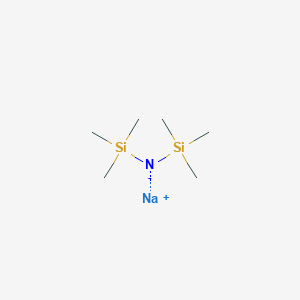
Diphenylmethylfluorosilane
Vue d'ensemble
Description
Diphenylmethylfluorosilane is an organosilicon compound with the chemical formula C13H13FSi. It is characterized by the presence of a silicon atom bonded to a fluoromethyl group and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenylmethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with fluoromethylating agents under controlled conditions. For instance, the reaction of diphenylsilane with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield fluoromethyldiphenylsilane. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of fluoromethyldiphenylsilane may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity fluoromethyldiphenylsilane suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenylmethylfluorosilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert fluoromethyldiphenylsilane to its corresponding hydrosilane derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes depending on the nucleophile used
Applications De Recherche Scientifique
Diphenylmethylfluorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism by which fluoromethyldiphenylsilane exerts its effects is primarily through its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity is leveraged in organic synthesis and materials science to create complex structures and materials with desired properties .
Comparaison Avec Des Composés Similaires
Diphenylsilane: Lacks the fluoromethyl group, making it less reactive in certain transformations.
Trimethylsilylfluoride: Contains a silicon-fluorine bond but lacks the phenyl groups, leading to different reactivity and applications.
Phenylsilane: Contains only one phenyl group and is less sterically hindered compared to fluoromethyldiphenylsilane
Uniqueness: Diphenylmethylfluorosilane’s unique combination of a fluoromethyl group and two phenyl groups imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds .
Propriétés
IUPAC Name |
fluoro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRVUCIKVZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280089 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17739-53-6 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17739-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


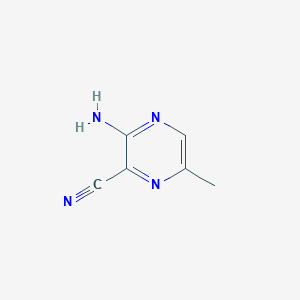
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
